Zibrofusidic acid

Efflux Pump AcrB Protein Resistance Mechanism

A brominated fusidic acid derivative (C31H47BrO6) with unique AcrB TM1/TM2 groove affinity. Terminated Phase 2 candidate, now a specialized research probe for multidrug efflux pump studies. Ideal for AcrB co‑crystallization, SPR assays, and analytical method development. Not a substitute for fusidic acid or EF‑G inhibitors.

Molecular Formula C31H47BrO6
Molecular Weight 595.6 g/mol
CAS No. 827603-95-2
Cat. No. B12686516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZibrofusidic acid
CAS827603-95-2
Molecular FormulaC31H47BrO6
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C
InChIInChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1
InChIKeyPTIOJMPPJQFFTQ-HPNLMJCRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zibrofusidic Acid: A Brominated Fusidic Acid Derivative for AcrB Efflux Pump Research


Zibrofusidic acid (CAS 827603-95-2), also designated as TD-1414 or 24-Bromofusidic acid, is a synthetic brominated derivative of the steroidal antibiotic Fusidic acid . As a small molecule inhibitor of bacterial protein synthesis, it possesses a molecular formula of C31H47BrO6 and a monoisotopic mass of approximately 594.26 Da [1]. Unlike its parent compound, Zibrofusidic acid demonstrates a distinct affinity for the hydrophobic groove formed by transmembrane helices TM1 and TM2 of the AcrB protein, a critical component of the resistance-nodulation-division (RND) multidrug efflux pump system . This compound is explicitly indicated for laboratory investigations focused on the mechanisms of multidrug efflux pumps [2].

Why Zibrofusidic Acid Cannot Be Substituted with Fusidic Acid or Other In-Class Analogs


Within the fusidane class of antibiotics, substitution based solely on structural similarity is scientifically unsound due to critical differences in molecular targets and consequent functional outcomes. The majority of known fusidic acid derivatives, including the parent compound and sodium fusidate, primarily exert their antibacterial effect through the inhibition of Elongation Factor G (EF-G) on the bacterial ribosome [1]. In stark contrast, the C-24 bromination present in Zibrofusidic acid confers a novel binding affinity for the AcrB efflux pump protein, a target not engaged by Fusidic acid . Furthermore, the clinical development trajectory of TD-1414 demonstrates that this distinct mechanism did not translate into a viable systemic antibiotic, with the program being terminated at Phase 2 [2]. This outcome precludes its use as a direct therapeutic substitute and positions Zibrofusidic acid as a specialized research tool for efflux pump investigation rather than a generic alternative to established protein synthesis inhibitors.

Zibrofusidic Acid: Quantitative Comparative Evidence Against Analogs and In-Class Candidates


Target Binding: AcrB Efflux Pump Affinity Versus Fusidic Acid

The primary differentiation of Zibrofusidic acid from Fusidic acid is not merely structural but functional, defined by a unique binding site. Zibrofusidic acid (24-Bromofusidic acid) is explicitly documented to bind within the hydrophobic groove formed by transmembrane helix 1 (TM1) and transmembrane helix 2 (TM2) of the AcrB protein . In contrast, the parent compound, Fusidic acid, does not target AcrB; its established mechanism is the inhibition of Elongation Factor G (EF-G) on the ribosome [1]. While quantitative binding data for Zibrofusidic acid (e.g., Kd, Ki) is absent from the current public domain, the qualitative difference in target engagement is absolute and supported by the specific C-24 bromination that characterizes the molecule.

Efflux Pump AcrB Protein Resistance Mechanism Fusidane Derivative

Clinical Development Status: Phase 2 Program Termination

The clinical advancement of TD-1414 (Zibrofusidic Acid) provides critical, though negative, quantitative data for procurement decisions. According to the drug development database Synapse (Zhihuiya), the highest research and development phase achieved for TD-1414 was Phase 2, and the program is currently listed as 'Terminated' [1]. This is in contrast to Fusidic acid, which is an approved, commercialized antibiotic [2]. A specific Phase 2 trial, NCT00626795, evaluated 'Efficacy, Safety, and Tolerability of TD1414 2% Cream in Impetigo and Secondarily Infected Traumatic Lesions (SITL)' [3]. The termination of this program indicates that the compound did not meet its clinical endpoints for safety or efficacy in human subjects, thereby precluding its use as a therapeutic agent.

Drug Development Phase 2 Trial Termination TD-1414

Structural Modification: C-24 Bromination as a Key Differentiator

The defining chemical modification of Zibrofusidic acid is the introduction of a bromine atom at the C-24 position of the fusidane scaffold . This is a precise structural departure from Fusidic acid, which lacks this halogenation . While specific Structure-Activity Relationship (SAR) studies for Zibrofusidic acid are not publicly available, the broader literature on fusidic acid derivatives consistently demonstrates that modifications, particularly halogenations, are employed to modulate physicochemical properties, target affinity, and resistance profiles [1]. The C-24 bromination is the likely determinant for its unique interaction with the AcrB efflux pump, as the parent fusidic acid does not possess this binding property.

SAR Bromination Fusidic Acid Derivative C-24 Modification

Definitive Research and Industrial Application Scenarios for Zibrofusidic Acid


Investigating AcrB Efflux Pump Function in Gram-Negative Bacteria

The most scientifically grounded application for Zibrofusidic acid is its use as a research probe to study the structure and function of the AcrB efflux pump. Given its documented ability to bind within the TM1/TM2 hydrophobic groove of the AcrB protein , it is a relevant tool for assays aimed at elucidating the mechanism of drug extrusion in multidrug-resistant Gram-negative bacteria. In this context, Zibrofusidic acid serves a purpose where the parent compound, Fusidic acid, is completely unsuitable due to its lack of AcrB affinity [1].

Chemical Probe for RND Efflux Pump Crystallography and Biophysical Studies

Due to the program's termination in clinical development , the compound's value is now restricted to basic research. Its specific interaction with AcrB makes it a candidate for co-crystallization studies or biophysical assays (e.g., Surface Plasmon Resonance) aimed at mapping the binding pocket of the AcrB protein. This can provide a structural template for the design of future efflux pump inhibitors. The C-24 brominated structure [1] offers a distinct chemical handle not present in other fusidane analogs, which may be exploited in structure-based drug design.

Quality Control and Reference Standard for Analytical Method Development

In a non-biological context, Zibrofusidic acid can be procured as a high-purity reference standard for analytical chemistry applications. Its distinct molecular mass (monoisotopic ~594.26 Da) and unique bromine isotopic signature make it useful for developing and validating LC-MS or HPLC methods aimed at detecting or quantifying brominated fusidane derivatives in complex matrices. Its terminated clinical status does not diminish its utility as a stable, well-characterized analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zibrofusidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.